2-PHENYL-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE
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Overview
Description
2-PHENYL-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE is a complex organic compound belonging to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a phenyl group, a pyrazolo[3,4-b]pyridine core, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . The reaction conditions include:
Temperature: Room temperature or reflux conditions.
Catalyst: Trifluoracetic acid.
Solvent: Acetic acid or other suitable solvents.
Further structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-PHENYL-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a lead candidate in drug discovery, particularly for its antitubercular activity.
Biology: It is used in biological assays to study its interactions with various enzymes and receptors.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-PHENYL-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity and thereby exhibiting antitubercular properties . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
Etazolate: Used for reducing anxiety and convulsions.
Tracazolate: Another compound with anxiolytic properties.
Cartazolate: Known for its anticonvulsant activity.
Uniqueness
2-PHENYL-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE stands out due to its specific substitutions at the N(1), C(3), C(4), C(5), and C(6) positions, which confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
2-phenyl-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-9-12(2)18-17-15(11)16(20-21(17)3)19-14(22)10-13-7-5-4-6-8-13/h4-9H,10H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIYZTVPRYCGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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